Azetidine-2,4-dicarboxylic acid

Description

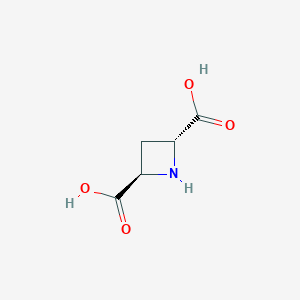

Structure

3D Structure

Properties

IUPAC Name |

(2R,4R)-azetidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVIGOFRIJJUAW-PWNYCUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N[C@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60925846 | |

| Record name | Azetidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127310-57-0 | |

| Record name | Azetidine-2,4-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127310570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Azetidine 2,4 Dicarboxylic Acid and Its Derivatives

Asymmetric Synthesis and Enantiomeric Access to Azetidine-2,4-dicarboxylic Acid

The biological activity of this compound is intrinsically linked to its stereochemistry. Consequently, the development of asymmetric synthetic routes to access enantiomerically pure forms of this compound is of paramount importance.

Chiral Auxiliary Approaches and Stereocontrol

A powerful strategy for inducing chirality in the synthesis of this compound involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction, and are subsequently removed.

One notable example utilizes (S)-1-phenylethylamine as both a chiral auxiliary and a nitrogen atom donor. rsc.orgrsc.orgcapes.gov.br In this approach, reaction of dimethyl 2,4-dibromopentanedioate with (S)-1-phenylethylamine yields a diastereoisomeric mixture of azetidine (B1206935) derivatives. rsc.org These diastereomers can be separated by chromatography. The chiral auxiliary, the 1-phenylethyl group, can then be removed through hydrogenolysis to afford the desired enantiomerically pure this compound. rsc.org The absolute configuration of the final product is dictated by the stereochemistry of the starting chiral amine. rsc.orgrsc.orgcapes.gov.br For instance, using (S)-1-phenylethylamine leads to the formation of an enantiomeric pair of trans-azetidine-2,4-dicarboxylic acids. rsc.org

The effectiveness of this method hinges on the ability to control the stereochemistry at the two newly formed chiral centers in the azetidine ring. The use of optically active α-methylbenzylamine as a chiral auxiliary has also been highlighted as a key feature in the practical asymmetric preparation of azetidine-2-carboxylic acid, a related compound. nih.gov

Diastereoselective and Enantioselective Routes

Diastereoselective and enantioselective strategies are crucial for the synthesis of specific stereoisomers of azetidine dicarboxylic acids. These methods aim to selectively produce one diastereomer or enantiomer over others.

For instance, in the synthesis of azetidine-2,3-dicarboxylic acid stereoisomers, distinct strategies were employed to access the cis and trans enantiomers in a stereocontrolled manner. nih.govnih.gov One approach for the synthesis of trans-ADC enantiomers involved a multi-step sequence starting from a chiral precursor. nih.gov Another strategy for the cis-ADC enantiomers utilized a different chiral starting material, (R)-phenylglycinol, to establish the desired stereochemistry. nih.gov

The development of enantioselective syntheses often involves the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces of a prochiral substrate. While specific examples for this compound are less detailed in the provided context, the principles of enantioselective synthesis are broadly applicable.

Synthesis of trans- and cis-Azetidine-2,4-dicarboxylic Acid Stereoisomers

The synthesis of specific stereoisomers, namely the trans and cis forms of this compound, requires precise control over the reaction conditions and choice of starting materials.

A facile synthesis for an enantiomeric pair of trans-azetidine-2,4-dicarboxylic acids has been reported. rsc.org This method starts with the reaction of dimethyl 2,4-dibromopentanedioate and (S)-1-phenylethylamine, which produces a mixture of cis and trans diastereomers that can be separated. rsc.org The separated trans diastereomers are then converted to the corresponding enantiomers of trans-azetidine-2,4-dicarboxylic acid. rsc.org Specifically, after separation, the (S,S)- and (R,R)-diesters are reduced to the corresponding diols. rsc.org Subsequent O-methylation followed by hydrogenolysis yields the (S,S) and (R,R) isomers of the final acid. rsc.org

The synthesis of cis-azetidine-2,4-dicarboxylic acid mono-t-butyl ester has also been achieved through the hydrogenation of either the trans- or cis-N-benzylthis compound benzyl (B1604629) t-butyl ester using a palladium on carbon catalyst. prepchem.com Furthermore, a stereospecific synthesis of azetidine-cis-2,3-dicarboxylic acid has been accomplished through the RuO₄ oxidation of the electrocyclic reaction product of 1-(methoxycarbonyl)-1,2-dihydropyridine. nih.gov

The ability to selectively synthesize both cis and trans isomers is critical, as the relative stereochemistry of the carboxylic acid groups can significantly impact the biological properties of the molecule.

Strategies for Azetidine Ring Formation in this compound Synthesis

The construction of the strained four-membered azetidine ring is a key challenge in the synthesis of this compound. Various strategies have been developed to overcome this hurdle, ranging from classical cyclization reactions to modern photochemical and catalytic methods.

Ring Contraction and Cycloaddition Reactions

Ring contraction of larger heterocyclic systems provides an elegant entry into the azetidine framework. A notable example is the synthesis of α-carbonylated N-sulfonylazetidines through a one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.orgnsf.gov This method is robust and allows for the incorporation of various nucleophiles. acs.org The proposed mechanism involves the opening of the pyrrolidinone ring followed by an intramolecular SN2 reaction to form the smaller azetidine ring. nsf.gov

Cycloaddition reactions, particularly [2+2] cycloadditions, are powerful tools for the direct formation of four-membered rings. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient method for synthesizing functionalized azetidines. bohrium.comrsc.org This reaction can be mediated by visible light and has been shown to be scalable. bohrium.comchemrxiv.org The modulation of N-sulfonylimines can lead to either [4+2] or [2+2] cycloaddition products, providing access to a variety of azetidine derivatives with high diastereoselectivity and regioselectivity. nih.gov Thermal and silver-catalyzed [2+2] cycloadditions of imines to methylenecyclopropane (B1220202) derivatives have also been reported to yield 2-alkoxyazetidines. organic-chemistry.org

Modern Photochemical and Catalytic Approaches

Modern synthetic methods are increasingly relying on photochemical and catalytic strategies to construct the azetidine ring with high efficiency and selectivity.

Photochemical approaches, such as the aza Paternò-Büchi reaction, utilize light to promote the formation of the azetidine ring. bohrium.comrsc.org Visible-light-mediated intermolecular [2+2] photocycloadditions have proven to be a powerful method for synthesizing highly strained four-membered rings. bohrium.com This strategy has been successfully applied to the scalable synthesis of various azetidines with different regio- and stereochemistry. chemrxiv.org Photochemical modifications of azetidine-2-carboxylic acids have also been used to prepare alkyl azetidines in both batch and flow setups, demonstrating the versatility of this approach for generating valuable building blocks for drug discovery. nih.govthieme-connect.com

Catalytic methods offer another avenue for efficient azetidine synthesis. Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the C3-selective intramolecular aminolysis of a cis-3,4-epoxy amine to produce an azetidine in high yield. nih.gov Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amines provides a route to azetidines. organic-chemistry.org More recently, a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been developed for the synthesis of functionalized azetidines, involving a reductive elimination from an alkyl–Pd(IV) intermediate. rsc.org Copper-catalyzed multicomponent reactions have also been employed to prepare functionalized azetidine derivatives. organic-chemistry.org

These modern photochemical and catalytic approaches often offer advantages in terms of mild reaction conditions, high yields, and excellent stereocontrol, making them valuable tools for the synthesis of complex molecules like this compound and its derivatives.

Chemical Derivatization and Functionalization of this compound Scaffolds

The rigid four-membered ring of this compound serves as a valuable scaffold in medicinal chemistry and asymmetric synthesis. Its unique conformational constraints and the presence of multiple functional groups—a secondary amine and two carboxylic acids—offer diverse opportunities for chemical modification. Functionalization strategies primarily target the nitrogen atom and the α-carbons to the carboxylic groups, enabling the creation of a wide array of complex molecules with distinct three-dimensional structures.

Alkylation and Arylation Strategies

Alkylation and arylation are fundamental transformations for elaborating the this compound core. These methods introduce new carbon-carbon and carbon-nitrogen bonds, significantly increasing molecular complexity and allowing for the modulation of physicochemical and biological properties.

Alkylation: Asymmetric alkylation of derivatives of this compound has been explored to create new chiral centers with high stereocontrol. In one approach, an enantiomeric pair of azetidine-2,4-dicarboxylic acids was synthesized using (S)-1-phenylethylamine as both a chiral auxiliary and a source for the nitrogen atom. capes.gov.br These were then converted into C2-symmetric chiral auxiliaries. The propionamides derived from these auxiliaries underwent asymmetric alkylation, allowing for a comparison of the stereochemical outcomes with analogues having different ring sizes. capes.gov.br

Another strategy involves the diastereoselective α-alkylation of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles. rsc.org This method demonstrates high diastereoselectivity, where treatment with lithium diisopropylamide (LDA) followed by an electrophile like benzyl bromide yields the α-alkylated product. For instance, the N-borane complex of N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile produced the α-benzylated product in 72% yield with high diastereoselectivity. rsc.org The N-((S)-1-(4-methoxyphenyl)ethyl) group can later be removed, providing access to enantiomerically pure 2-substituted azetidine-2-carbonitriles. rsc.org

Arylation: Palladium-catalyzed cross-coupling reactions are powerful tools for the arylation of azetidine scaffolds. These reactions can be directed to either the nitrogen (N-arylation) or the carbon α to a carbonyl group (α-arylation).

N-Arylation: Palladium-catalyzed N-arylation reactions enable the coupling of a wide range of aryl bromides with the azetidine nitrogen. researchgate.net This method has been shown to be effective for the parent azetidine without causing ring cleavage. researchgate.net Buchwald-Hartwig couplings are also commonly employed for the N-arylation of azetidine derivatives, providing access to N-aryl piperidines and pyrrolidines from related building blocks. rsc.org

α-Arylation: The direct α-arylation of azetidine esters presents a challenge due to the potential for enolate instability and ring strain. escholarship.org However, methodologies have been developed to achieve this transformation effectively. By using a palladium catalyst, the α-arylation of azetidinyl esters can be accomplished without ring opening of the strained heterocycle. escholarship.org A key strategy involves the use of an N-benzyl protecting group on the azetidine. escholarship.orgnih.gov This approach tolerates a broad scope of aryl and heteroaryl bromides, with yields of up to 99%. escholarship.org

C-H Arylation: Directed C(sp³)–H arylation offers a modern approach to functionalize the azetidine ring at specific positions. For instance, using an 8-aminoquinoline (B160924) directing group, a Pd-catalyzed C(sp³)–H arylation has been successfully applied to the C3 position of an azetidine-2-carboxylate derivative. rsc.org This stereospecific method provides access to valuable, stereochemically defined building blocks.

| Functionalization | Method | Substrate | Key Reagents/Catalyst | Product Type | Yield | Reference |

| Alkylation | Asymmetric Alkylation | Propionamide of a C2-symmetric azetidine | Chiral Auxiliary | α-Alkylated Propionamide | - | capes.gov.br |

| Alkylation | Diastereoselective α-Alkylation | N-Borane complex of Azetidine-2-carbonitrile | LDA, Benzyl Bromide | α-Benzylated Azetidine-2-carbonitrile | 72% | rsc.org |

| Arylation | N-Arylation | Azetidine | Palladium Catalyst, Aryl Bromide | N-Aryl Azetidine | - | researchgate.net |

| Arylation | α-Arylation | N-Benzyl Azetidine-tert-butyl-ester | Palladium Catalyst, Aryl Bromide | α-Aryl Azetidine Ester | up to 99% | escholarship.org |

| Arylation | C3-H Arylation | N-(8-aminoquinoline)azetidine-2-carboxylate | Pd(OAc)₂, Aryl Iodide | 3-Aryl Azetidine Derivative | up to 80% | rsc.org |

Preparation of Azetidine Iminosugars and Other Complex Derivatives

The azetidine framework is a key structural motif in iminosugars, which are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. These polyhydroxylated azetidines are of significant interest as potential glycosidase inhibitors. thieme-connect.comrsc.orgnih.gov

The synthesis of azetidine iminosugars typically involves constructing the four-membered ring from chiral precursors like sugars. A common strategy starts with D-glucose. rsc.orgnih.gov The core methodology involves an intramolecular nucleophilic displacement. For example, a 3-amino-3-deoxy-D-glucofuranose derivative is prepared, and the C5-hydroxyl group is converted into a good leaving group (e.g., mesylate or tosylate). rsc.orgnih.gov The in situ generated C3-amino group then displaces the C5-leaving group to form the azetidine ring. rsc.orgnih.gov

Further chemical manipulation of the resulting bicyclic intermediate leads to a variety of complex azetidine derivatives:

Polyhydroxylated Azetidines: Removal of protecting groups (like 1,2-acetonide) followed by reduction and hydrogenolysis yields polyhydroxylated azetidines, such as (2S,3R,4S)-2-((R)-1,2-dihydroxyethyl)-3-hydroxy-4-(hydroxymethyl)azetidine. nih.gov

Azetidine-2-carboxylic Acid Derivatives: By cleaving the anomeric carbon (C1) of the furanose ring system to form a C2-aldehyde, subsequent oxidation can introduce a carboxylic acid group. rsc.orgnih.gov This route has been used to synthesize derivatives like 3-hydroxy-2-hydroxymethyl-azetidine-2-carboxylic acid and N-methylazetidine-2-carboxylic acid. rsc.orgnih.gov

N-Carboxylic Azetidine Iminosugars: An interesting transformation was observed during the synthesis of an azetidine iminosugar where an N-Cbz protecting group was hydrolyzed to an N-COOH functionality under acidic conditions (TFA:H₂O), providing a direct route to N-carboxylic azetidine iminosugars. rsc.orgnih.gov These N-carboxylic derivatives have shown potent and competitive inhibition against amyloglucosidase, in some cases being more active than the standards Miglitol and 1-deoxynojirimycin (B1663644) (DNJ). rsc.orgnih.gov

| Derivative Type | Synthetic Strategy | Starting Material | Key Transformation | Example Product | Reference |

| Azetidine Iminosugar | Intramolecular Nucleophilic Displacement | D-Glucose Derivative | C3-NH₂ displacement of C5-OMs | (2S,3R,4S)-2-((R)-1,2-dihydroxyethyl)-3-hydroxy-4-(hydroxymethyl)azetidine | nih.gov |

| Azetidine-2-carboxylic Acid | Oxidative Cleavage | Azetidine-fused Glucofuranose | NaIO₄, then oxidation (e.g., Pinnick) | 3-Hydroxy-2-hydroxymethyl-azetidine-2-carboxylic acid | rsc.org |

| N-Carboxylic Iminosugar | Protecting Group Hydrolysis | N-Cbz Azetidine Intermediate | TFA / H₂O treatment | N-Carboxylic Azetidine Iminosugar | rsc.orgnih.gov |

| Bis(hydroxymethyl) Azetidine | Reductive Cleavage | Azetidine-fused Glucofuranose | NaIO₄, then reduction (e.g., NaBH₄) | (2S,3R,4R)-3-hydroxy-2,4-bis(hydroxymethyl)azetidine | nih.gov |

Biosynthesis and Metabolic Pathways of Azetidine 2,4 Dicarboxylic Acid

Natural Occurrence and Identification in Biological Sources

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids used to build proteins. It was first identified in 1955 and is found in various plant species. wikipedia.org Its presence is particularly notable in members of the Liliaceae, Agavaceae, and Fabaceae families. solubilityofthings.com For instance, it can constitute a significant portion of the leaf mass in Lily of the Valley (Convallaria majalis). nih.gov The compound has also been detected in smaller amounts in common beets such as table beets, garden beets, and sugar beets (Beta vulgaris). wikipedia.orgsolubilityofthings.com AZE has also been reported in fungi, such as Clavulinopsis helvola. nih.gov

The presence of AZE in these organisms is thought to serve as a defense mechanism against herbivores and pathogens. solubilityofthings.com As an analog of the amino acid proline, it can be mistakenly incorporated into proteins, leading to dysfunctional proteins and cellular toxicity in susceptible organisms. wikipedia.orgcaymanchem.com

Table 1: Documented Biological Sources of Azetidine-2-carboxylic Acid

| Kingdom | Family | Genus/Species | Common Name |

|---|---|---|---|

| Plantae | Asparagaceae | Convallaria majalis | Lily of the Valley |

| Plantae | Asparagaceae | Polygonatum | Solomon's Seal |

| Plantae | Fabaceae | (Various) | Bean Family |

| Plantae | Amaranthaceae | Beta vulgaris | Beet (Table, Garden, Sugar) |

| Fungi | Clavariaceae | Clavulinopsis helvola | |

| Bacteria | Enterobacteriaceae | Erwinia agglomerans | |

| Bacteria | Enterobacteriaceae | Enterobacter amnigenus |

This table is interactive and can be sorted by column.

Enzymatic Mechanisms of Azetidine-2-carboxylic Acid Formation (e.g., AzeJ)

The biosynthesis of azetidine-2-carboxylic acid in bacteria has been elucidated, with a key enzyme identified as AZE synthase. nih.gov In Pseudomonas aeruginosa PAO1, the enzyme responsible for AZE synthesis is encoded by the azeJ gene. acs.org AZE synthases catalyze the formation of the strained four-membered azetidine (B1206935) ring through an intramolecular cyclization reaction. nih.gov

The substrate for this enzymatic reaction is S-adenosylmethionine (SAM), a common metabolite in cells. The AZE synthase facilitates a 4-exo-tet cyclization of SAM, which results in the formation of the azetidine ring. nih.gov This reaction is notable for creating a highly strained heterocyclic structure. Structural and biochemical studies have revealed that the enzyme utilizes a specific conformation of the SAM substrate, along with desolvation effects and cation-π interactions, to facilitate the cyclization. nih.gov The discovery of related SAM lyases in a diverse range of bacteria suggests that AZE-containing metabolites may be more widespread than initially thought. nih.gov

In an effort to produce AZE sustainably, researchers have engineered Escherichia coli for its de novo biosynthesis. acs.org This was achieved by designing a biological route that utilizes the methionine salvage pathway, also known as the Yang Cycle. acs.orgsigmaaldrich.com By introducing the L-Aze synthase from P. aeruginosa and optimizing the supply of the precursor 5-phosphoribosyl 1-pyrophosphate (PRPP), the engineered E. coli strains were able to produce L-Azetidine-2-carboxylic acid from glucose. acs.orgsigmaaldrich.com

Biological Detoxification and Assimilation Pathways

Due to its toxicity, some organisms have evolved mechanisms to not only resist the effects of azetidine-2-carboxylic acid but also to utilize it as a nutrient source. solubilityofthings.comnih.gov These detoxification and assimilation pathways are crucial for their survival in environments where AZE is present.

In certain bacteria, such as Pseudomonas sp. strain A2C, AZE can be used as the sole source of nitrogen. nih.gov This is accomplished through a detoxification pathway that begins with the hydrolytic opening of the azetidine ring. A key enzyme in this process is L-azetidine-2-carboxylate hydrolase (AC hydrolase), which belongs to the haloacid dehalogenase-like (HAD) superfamily of enzymes. solubilityofthings.comnih.gov This enzyme catalyzes the conversion of AZE to 2-hydroxy-4-aminobutyrate. nih.gov In Pseudomonas sp. strain A2C, this hydrolysis is thought to occur in the periplasm, the space between the inner and outer cell membranes. The resulting 2-hydroxy-4-aminobutyrate is then transported into the cytoplasm where it can be further metabolized, allowing the bacterium to assimilate the nitrogen from the AZE molecule. nih.gov

Fungi, such as the filamentous ascomycete Aspergillus nidulans, also possess resistance mechanisms. solubilityofthings.com This organism can utilize AZE as a nitrogen source through the action of a hydrolase named AzhA, which is also a member of the HAD superfamily. solubilityofthings.com This detoxification is further supported by an acetyltransferase, NgnA. solubilityofthings.com

In the yeast Saccharomyces cerevisiae, a different detoxification strategy has been observed, involving the acetylation of the carboxylic acid group of AZE. nih.gov

Biological Activities and Molecular Mechanisms of Azetidine 2,4 Dicarboxylic Acid

Neuropharmacological Modulations at Amino Acid Receptors

Azetidine-2,4-dicarboxylic acid and its stereoisomers have been investigated for their effects on central nervous system receptors, particularly those responsive to the excitatory amino acid glutamate (B1630785). Research has focused on its interactions with both ionotropic and metabotropic glutamate receptors, revealing a nuanced profile of activity.

Direct modulation of NMDA receptors by trans-azetidine-2,4-dicarboxylic acid appears to be limited. Patch-clamp studies investigating a potential interaction with NMDA receptors found that the compound did not facilitate NMDA (500 μM) currents or induce non-specific currents at concentrations of 50 and 500 μM nih.gov. However, its activity at metabotropic glutamate receptors may indirectly influence NMDA receptor-dependent processes. For instance, the blockade of NMDA receptors, which typically prevents long-term potentiation (LTP), was rendered ineffective in the presence of azetidine (B1206935), suggesting that the compound allows LTP to bypass its usual NMDA receptor dependence nih.gov.

While direct data on the 2,4-dicarboxylic acid isomer is focused, studies on the related compound, azetidine-2,3-dicarboxylic acid, have shown that its stereoisomers can act as agonists at NMDA receptor subtypes. Specifically, the L-trans isomer of azetidine-2,3-dicarboxylic acid demonstrated the highest agonist potency at the NR1/NR2D subtype nih.govnih.gov.

Trans-azetidine-2,4-dicarboxylic acid has been identified as an agonist at metabotropic glutamate receptors (mGluRs) nih.govnih.gov. Initial biochemical analyses showed that the compound stimulates phosphoinositide hydrolysis in cell lines expressing mGluR1 or mGluR5 subtypes nih.gov. It also demonstrated effects in vivo, where its administration was found to prolong hippocampal long-term potentiation, a key process in memory formation nih.govnih.gov.

More detailed profiling of the individual enantiomers of trans-azetidine-2,4-dicarboxylic acid revealed a specific and weaker activity than initially suggested. A study on human mGluR subtypes expressed in mammalian cells concluded that the (2S,4S) enantiomer is a weak agonist for the human mGlu2 receptor nih.gov. The same study found that the (2R,4R) enantiomer was inactive at human mGlu2 receptors nih.gov. Furthermore, both enantiomers were found to be ineffective at stimulating a response at human mGlu1b and mGlu5a receptors and had no significant agonistic effect on human mGlu4a receptors nih.gov.

| Receptor Subtype | Compound/Enantiomer | Activity | EC50 / Effect |

| mGluR1 | trans-Azetidine-2,4-dicarboxylic acid | Agonist | 189.4 +/- 6.4 µM nih.gov |

| mGluR5 | trans-Azetidine-2,4-dicarboxylic acid | Agonist | 32.2 +/- 8.3 µM nih.gov |

| Human mGlu2 | (2S,4S)-Azetidine-2,4-dicarboxylic acid | Weak Agonist | 33 +/- 3% inhibition of forskolin-stimulated cAMP at 500 µM nih.gov |

| Human mGlu2 | (2R,4R)-Azetidine-2,4-dicarboxylic acid | Inactive | No significant effect nih.gov |

| Human mGlu1b, 5a | Both enantiomers | Inactive (Agonist/Antagonist) | No effect on inositolmonophosphate accumulation nih.gov |

| Human mGlu4a | Both enantiomers | Inactive (Agonist) | No significant effect nih.gov |

Enzyme Inhibition and Structure-Activity Relationship Studies

The rigid, four-membered ring structure of the azetidine core has made it an attractive scaffold for designing enzyme inhibitors. Derivatives of this compound have been synthesized and evaluated for their inhibitory potential against various enzymes.

Derivatives of this compound, specifically azetidine-2,4-diones (also known as 4-oxo-β-lactams), have been identified as potent and selective inhibitors of human leukocyte elastase (HLE), a serine protease involved in inflammatory diseases nih.govresearchgate.net. These compounds function as acylating agents of the serine residue in the enzyme's active site researchgate.netmdpi.com.

Structure-activity relationship (SAR) studies have shown that the inhibitory potency is highly sensitive to the substituents on the azetidine ring. Small alkyl groups at the C-3 position, such as a diethyl group, were found to improve inhibitory potency nih.gov. The nature of the substituent on the ring's nitrogen atom is also critical; N-phenyl derivatives of 3,3-diethylazetidine-2,4-dione, in particular, show high activity and selectivity towards HLE mdpi.com. The azetidine-2,4-dione (B14163061) moiety is considered essential for the covalent reaction with the active site Ser195 of the enzyme mdpi.com.

| Derivative Class | Target Enzyme | Key Structural Features for Activity | Mechanism |

| Azetidine-2,4-diones | Human Leukocyte Elastase (HLE) | Small C-3 alkyl substituents (e.g., diethyl) nih.govresearchgate.net | Acylation of active site serine researchgate.netmdpi.com |

| N-Aryl Azetidine-2,4-diones | Human Leukocyte Elastase (HLE) | Heteroarylthiomethyl group on N(1)-aryl moiety nih.gov | Covalent inhibition nih.govmdpi.com |

The structural motif of a dicarboxylic acid on a cyclic scaffold, as seen in this compound, has been explored in the design of other enzyme inhibitors. For example, a series of dicarboxylic acid azacycle amides were synthesized and tested as inhibitors of prolyl oligopeptidase (POP), with some compounds showing high potency figshare.com.

Furthermore, the closely related compound L-azetidine-2-carboxylic acid (Aze), which lacks the second carboxylic acid group, is known to interfere with enzymatic processes. It acts as an inhibitor of collagen synthesis and can be misincorporated into proteins in place of proline during the enzymatic process of protein biosynthesis nih.govsigmaaldrich.com. This misincorporation disrupts protein structure and function, leading to cellular stress nih.govwikipedia.org.

Mechanisms of Cellular Toxicity and Stress Responses

While direct research on the cellular toxicity of this compound is not extensively detailed, the mechanisms of toxicity for its parent compound, L-azetidine-2-carboxylic acid (Aze), have been well-documented. Aze, a proline analogue found in certain plants, exerts its toxicity primarily by being mistakenly incorporated into proteins in place of proline nih.govwikipedia.org.

This misincorporation leads to the synthesis of faulty proteins, which can misfold and accumulate within the cell nih.govwikipedia.org. The accumulation of these misfolded proteins in the endoplasmic reticulum (ER) triggers a cellular state known as ER stress. This, in turn, activates the unfolded protein response (UPR), a complex signaling network designed to restore cellular homeostasis nih.govoup.com. Studies have shown that Aze treatment leads to the upregulation of UPR markers nih.govnih.gov.

In specific cell types, this can lead to significant pathology. In the central nervous system, Aze has been shown to induce a distinct "oligodendrogliopathy," a disease of the cells that produce myelin oup.com. This is characterized by dose-dependent effects including apoptosis (programmed cell death), ER stress, and features of mitophagy (the selective degradation of mitochondria) in oligodendrocytes oup.com. This toxic effect on oligodendrocytes suggests a potential mechanism for how such non-canonical amino acids could contribute to the pathology of neurological diseases oup.com. The toxicity of Aze has been observed across various species, causing a range of teratogenic disorders and malformations in animal models wikipedia.org.

Proline Analog Misincorporation in Protein Biosynthesis

The primary mechanism behind the biological activity of L-Azetidine-2-carboxylic acid is its mistaken substitution for L-proline during protein synthesis. oup.com Due to its structural resemblance to proline, Aze is recognized by prolyl-tRNA synthetase, the enzyme responsible for attaching proline to its corresponding transfer RNA (tRNA). oup.commdpi.com This enzyme activates Aze and charges it onto tRNAPro, which then delivers Aze to the ribosome. oup.commdpi.com Consequently, Aze is erroneously incorporated into the growing polypeptide chain at positions designated for proline residues. oup.comnih.gov

This misincorporation has been demonstrated across various species and model systems. wikipedia.org In vitro studies using rabbit reticulocytes showed that Aze was incorporated into hemoglobin, and peptide mapping confirmed that it specifically substituted for prolyl residues. researchgate.net The incorporation of Aze can alter the structure and function of numerous proteins, particularly those rich in proline, such as collagen, keratin, and hemoglobin. wikipedia.orgmdpi.com This molecular sabotage disrupts protein folding and can lead to a wide array of toxic and teratogenic disorders. wikipedia.orgoup.com The failure of the cellular machinery to distinguish between Aze and proline represents a translational error that can result in the synthesis of abnormal proteins with compromised biological activity. oup.comnih.gov

Induction of Unfolded Protein Response (UPR) and Misfolded Proteins

The forced incorporation of the structurally distinct Aze molecule into proteins disrupts their proper three-dimensional conformation, leading to protein misfolding. biorxiv.orgmdpi.com The accumulation of these misfolded proteins, particularly within the endoplasmic reticulum (ER), triggers a cellular stress pathway known as the Unfolded Protein Response (UPR). biorxiv.orgnih.govnih.gov The UPR is an adaptive mechanism designed to restore protein homeostasis by reducing protein load and clearing misfolded proteins. nih.govnih.gov

Exposure to Aze has been shown to activate the UPR in various cell types. nih.govoup.commdpi.com In microglial cells, Aze treatment led to a robust activation of key UPR genes, including ATF4, ATF6, ERN1, PERK, and XBP1. mdpi.com Similarly, studies in other cell lines demonstrated that Aze treatment increased levels of UPR markers such as Binding Immunoglobulin Protein (BiP) and phosphorylated eukaryotic translation initiation factor 2α (eIF2α), while decreasing full-length Activating Transcription Factor 6 (ATF6), indicating the activation of the PERK and ATF6 arms of the UPR. nih.govnih.gov This global stress response underscores the cell's struggle to cope with the proteotoxic stress induced by Aze-containing proteins. biorxiv.orgnih.gov

| UPR Marker/Gene | Observed Effect | Cell/System Studied | Reference |

|---|---|---|---|

| ATF4, ATF6, PERK, XBP1 | Gene expression robustly activated | BV2 microglial cells | mdpi.com |

| Phospho-eIF2α | Levels increased | HeLa cells | nih.gov |

| Binding Immunoglobulin Protein (BiP) | Expression upregulated | HeLa cells | nih.gov |

| ATF6 | Cleavage induced (full-length decreased) | HeLa cells | nih.gov |

| ATF3, GADD153, NFκB | Nuclear translocation observed | Mouse Oligodendrocytes | oup.com |

Collagen Synthesis Inhibition and Anti-Angiogenic Effects

Given that collagen is an exceptionally proline-rich protein, its synthesis is particularly vulnerable to disruption by Aze. mdpi.com The misincorporation of Aze into procollagen (B1174764) chains interferes with the formation of the stable triple helix, a critical step for its secretion and maturation. biorxiv.org This leads to defects in collagen production and has been shown to cause a significant reduction in collagen formation in tissues like the liver and in growing chick embryos. biorxiv.orgnih.govmedchemexpress.com

This inhibitory effect on collagen synthesis contributes to Aze's anti-angiogenic properties. sigmaaldrich.com Angiogenesis, the formation of new blood vessels, is a complex process that relies on the controlled degradation and remodeling of the extracellular matrix, in which collagen is a key structural component. Research in rats demonstrated that Aze systemically inhibited mast-cell-mediated angiogenesis. nih.gov The study revealed a nuanced effect where Aze reduced the branching and tortuosity of new microvessels while simultaneously stimulating the spatial expansion of the vascularized area. nih.gov This suggests that Aze modifies the pattern of neovascularization, an effect attributed to its disruption of collagen metabolism. sigmaaldrich.comnih.gov

| Parameter | Effect of Aze Treatment | Interpretation | Reference |

|---|---|---|---|

| Microvascular Formation (Vessels/mm) | Markedly reduced | Inhibition of vessel branching and/or tortuosity | nih.gov |

| Vascularized Area (VA) | Tended to stimulate | Stimulation of spatial expansion of vasculature | nih.gov |

Antimicrobial and Antifungal Biological Research

In nature, plants produce Aze as a defense mechanism to deter predators and inhibit the growth of competing organisms, including microbes. wikipedia.orgbiorxiv.org Research has confirmed its activity against specific fungi. L-Azetidine-2-carboxylic acid isolated from the rhizomes of Disporopsis aspera showed significant curative and eradicative activity against Podosphaera xanthii, the fungus that causes powdery mildew in cucurbits. nih.gov Microscopic observation revealed that Aze treatment inhibited mycelial growth, prevented the formation of conidiophores, and caused fractures and deformities in existing fungal structures, thereby interrupting the pathogen's life cycle. nih.gov

While Aze is toxic to many organisms, some microbes have evolved sophisticated resistance and metabolic pathways. A notable example is Pseudomonas sp. strain A2C, a bacterium capable of using Aze as its sole source of nitrogen. nih.gov This bacterium possesses a set of genes that encode for an enzymatic pathway to detoxify Aze. A key enzyme, L-azetidine-2-carboxylate hydrolase (AC hydrolase), catalyzes the opening of the azetidine ring, converting the toxic compound into 2-hydroxy-4-aminobutyrate, which can then be safely assimilated. nih.gov This demonstrates a fascinating microbial strategy for not only resisting but also catabolizing a potent plant-derived toxin.

Interactions with Cellular Transport Systems

The biological effects of L-Azetidine-2-carboxylic acid, whether for toxicity or resistance, are fundamentally dependent on its movement across cell membranes. This interaction with cellular transport systems is a critical control point. Studies in yeast (Saccharomyces cerevisiae) have shown that the uptake of Aze is a prerequisite for its toxicity. oup.comnih.gov Genetic screens identified that alleles capable of suppressing Aze toxicity often did so by controlling the amino acid permeases responsible for its import into the cell. oup.comnih.gov

In the case of the resistant bacterium Pseudomonas sp. strain A2C, its genome contains genes for several putative transporters and permeases. nih.gov The proposed model for its resistance involves a coordinated system where specific transporters mediate the detoxification process, possibly by exporting the compound while it is being catabolized. nih.gov These findings highlight that cellular transport systems are a key battleground in the interaction between Aze and living cells, governing both its entry to exert toxic effects and its management by resistant organisms.

Applications in Advanced Chemical Biology and Drug Discovery

Azetidine-2,4-dicarboxylic Acid as a Core Scaffold for Drug Design and Development

The rigid azetidine (B1206935) ring system serves as an excellent scaffold for the design and synthesis of novel therapeutic agents. enamine.net Its inherent conformational restriction helps to pre-organize appended functional groups in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets. enamine.net This approach is particularly valuable in the development of lead-like libraries for central nervous system (CNS) targets, where specific physicochemical properties are required for brain penetration. acs.orgnih.gov The synthesis and diversification of densely functionalized azetidine ring systems have enabled access to a wide variety of fused, bridged, and spirocyclic structures. acs.orgnih.gov

One notable application of the azetidine scaffold is in the development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various cancers. By replacing a proline-amide moiety with an azetidine-2-carboxamide, researchers have developed potent STAT3 inhibitors with sub-micromolar activity. acs.org The azetidine scaffold provided a significant advancement in potency, allowing for the optimization of other physicochemical properties to improve cellular activity and metabolic stability. acs.org For instance, analogues incorporating the azetidine core have demonstrated significant inhibition of colony formation in human breast cancer cell lines. acs.org

The development of synthetic routes to access enantiomerically pure azetidines has been a key enabler for their use in drug discovery. acs.orgmedwinpublishers.com Methodologies starting from readily available precursors like β-amino alcohols have made highly functionalized azetidine-based scaffolds more accessible for the construction of diverse compound libraries. acs.orgsciencedaily.com These libraries can be rapidly screened for biological activity against various diseases, including cancer and neurological disorders. sciencedaily.com

Table 1: Examples of Azetidine-Based Scaffolds in Drug Discovery

| Scaffold Type | Therapeutic Target/Application | Key Research Finding | Reference(s) |

|---|---|---|---|

| Spirocyclic Azetidines | CNS-focused libraries | Generation of a 1976-membered library with favorable physicochemical and pharmacokinetic properties for CNS drug discovery. | acs.orgnih.gov |

| Azetidine-2-carboxamides | STAT3 Inhibition (Cancer) | Replacement of proline with azetidine led to sub-micromolar potency in STAT3 DNA-binding assays. | acs.org |

| Fused and Bridged Azetidines | Diversity-oriented synthesis | Access to a wide variety of novel ring systems from a densely functionalized azetidine core. | acs.org |

| NH-azetidines | General drug design | Development of a simple synthetic route to unprotected NH-azetidines, valuable precursors for building diverse compound libraries. | sciencedaily.com |

Development of Azetidine-Containing Peptidomimetics and Conformationally Constrained Peptides

The incorporation of this compound and its derivatives into peptides is a powerful strategy for creating peptidomimetics with enhanced properties. The constrained nature of the azetidine ring imparts a significant degree of conformational rigidity to the peptide backbone. nih.govnih.gov This can lead to peptides with well-defined secondary structures, such as γ-turns, which can be crucial for receptor binding and biological activity. nih.gov

The synthesis of azetidine-containing peptides has been a focus of research, with methods developed for incorporating these non-natural amino acids into peptide chains using standard solution-phase and solid-phase peptide synthesis techniques. umich.edu The 3-aminoazetidine (3-AAz) subunit has been introduced as a turn-inducing element, facilitating the efficient synthesis of small to medium-sized cyclic peptides. nih.govresearchgate.net These cyclic peptidomimetics often exhibit improved stability towards proteolytic degradation compared to their linear or homodetic cyclic counterparts. nih.govresearchgate.net Furthermore, the azetidine nitrogen can be used for late-stage functionalization, allowing for the attachment of tags, dyes, or other moieties to modulate the properties of the cyclic peptide. nih.govresearchgate.net

Table 2: Impact of Azetidine Incorporation on Peptide Properties

| Peptide Modification | Effect | Research Finding | Reference(s) |

|---|---|---|---|

| L-azetidine-2-carboxylic acid (Aze) substitution for Proline | Increased flexibility, destabilization of ordered structures | Aze-containing peptides are more flexible than Pro-containing peptides; destabilizes the collagen triple helix. | nih.gov |

| Introduction of a 3-aminoazetidine (3-AAz) subunit | Improved cyclization efficiency, enhanced proteolytic stability | Facilitates the synthesis of small cyclic peptides and improves their stability against proteases. | nih.govresearchgate.net |

| Azetidine-containing dipeptides | Conformational restriction (γ-type reverse turn) | The constrained conformation appears to be important for anti-HCMV activity. | nih.gov |

| Incorporation into proline polypeptides | Perturbation of peptide bond conformation | Introduction of Aze into a poly-proline sequence can disrupt the all-cis peptide bond conformation. | umich.edu |

Utilization in Catalytic Asymmetric Synthesis and Chiral Ligand Development

The rigid and well-defined stereochemistry of chiral azetidine derivatives, including those derived from this compound, makes them excellent candidates for use as chiral ligands in asymmetric catalysis. capes.gov.brrsc.org The constrained four-membered ring can create a unique and effective chiral environment around a metal center, leading to high levels of enantioselectivity in catalytic reactions. nih.gov

A series of single enantiomer, 2,4-cis-disubstituted amino azetidines have been synthesized and successfully employed as ligands for copper-catalyzed Henry reactions. nih.gov These C1-symmetric ligands create a rigid and concave chiral pocket that effectively influences the stereochemical outcome of the reaction, affording high enantiomeric excess (up to >99% ee) for the products. nih.gov The absolute stereochemistry of these azetidine ligands has been confirmed through X-ray crystallography, providing a solid basis for understanding the stereochemical control. nih.gov

Similarly, chiral C2-symmetric 2,4-disubstituted azetidine derivatives have been synthesized and evaluated as catalytic chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. capes.gov.brrsc.org These ligands, which incorporate a β-amino alcohol moiety, have demonstrated the ability to produce secondary alcohols with high chemical yields and enantioselectivities. capes.gov.brrsc.org The development of synthetic routes to optically active this compound and related C2-symmetric azetidines has been instrumental in advancing their application as chiral auxiliaries and ligands. capes.gov.brrsc.org The rigidity of the azetidine scaffold is a key advantage, as it enhances the control of the catalytic pocket and leads to improved enantioselectivity compared to more flexible ligand systems. rsc.org

Table 3: Applications of Azetidine Derivatives in Asymmetric Catalysis

| Azetidine Derivative | Catalytic Reaction | Metal | Key Finding | Reference(s) |

|---|---|---|---|---|

| 2,4-cis-disubstituted amino azetidines | Henry Reaction | Copper | High enantiomeric excess (>99% ee) achieved due to the rigid, concave C1-symmetric ligand. | nih.gov |

| (S)-1-Phenylethylamine-derived azetidine-2,4-dicarboxylic acids | Asymmetric alkylation | N/A (Chiral Auxiliary) | Successful use as a chiral auxiliary in asymmetric alkylation. | capes.gov.brrsc.org |

| C2-symmetric 2,4-disubstituted azetidines with β-amino alcohol moiety | Diethylzinc addition to aldehydes | Zinc | Production of secondary alcohols in high chemical yields and high enantioselectivities. | capes.gov.brrsc.org |

| Azetidine-derived binuclear zinc catalysts | Asymmetric Michael addition of phosphites | Zinc | The rigidity of the azetidine scaffold leads to enhanced control of the catalytic pocket and increased enantioselectivity. | rsc.org |

Biotechnological Production and Metabolic Engineering for Azetidine Compounds

While chemical synthesis has provided access to a wide range of azetidine derivatives, biotechnological production routes are emerging as a sustainable and environmentally friendly alternative. Metabolic engineering of microorganisms offers the potential to produce this compound and related compounds from renewable feedstocks. acs.orgkaist.ac.kr

Recently, a biological route for the production of L-azetidine-2-carboxylic acid (L-Aze) has been designed and implemented in Escherichia coli. acs.org This was achieved by introducing the gene azeJ from Pseudomonas aeruginosa, which encodes an L-Aze synthase. acs.org To improve the production efficiency, further metabolic engineering strategies were employed. These included the reconstruction of the methionine salvage pathway (the Yang Cycle) to regenerate the precursor S-adenosylmethionine (SAM) and alleviate the accumulation of the inhibitory byproduct 5'-methylthioadenosine (MTA). acs.org Additional engineering efforts focused on enhancing the supply of 5-phosphoribosyl 1-pyrophosphate (PRPP), strengthening the ATP-adenine cycle, and increasing the host strain's resistance to L-Aze. acs.org

The biosynthesis of azetidine-containing natural products is an area of growing interest. rsc.org The enzymatic mechanisms for the formation of the strained azetidine ring are being elucidated, with studies revealing that AZE synthases catalyze the intramolecular cyclization of SAM. nih.gov Understanding these biosynthetic pathways not only provides insights into the natural role of these compounds but also offers tools for the combinatorial biosynthesis of novel molecules. nih.gov By introducing an AZE synthase into the biosynthetic pathway of other natural products, it is possible to engineer the production of new analogues containing the azetidine motif. nih.gov This approach holds promise for creating innovative molecules with potentially improved or novel biological activities. researchgate.net

Conformational Analysis and Stereochemical Influences of Azetidine 2,4 Dicarboxylic Acid

Impact of Azetidine (B1206935) Ring Strain on Molecular Conformation

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by considerable ring strain. This strain energy, estimated to be around 25.2-25.4 kcal/mol, is substantially higher than that of the five-membered pyrrolidine (B122466) ring (approx. 5.8 kcal/mol) found in the common amino acid proline, and is comparable to that of highly strained rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol). This inherent strain is a defining feature that significantly influences the molecule's conformation and reactivity.

The strain endows the azetidine scaffold with a high degree of molecular rigidity, yet it remains significantly more stable than the three-membered aziridine ring, allowing for easier handling. This balance of strain and stability makes azetidine derivatives valuable scaffolds in drug discovery. When incorporated into larger molecules like peptides, the conformational constraints imposed by the azetidine ring can lead to unique structural outcomes. For instance, the incorporation of azetidine-2-carboxylic acid, a close analogue, can actually increase the flexibility of a peptide chain compared to its proline-containing counterpart. This is attributed to a reduction in the repulsive non-covalent interactions between the atoms of the smaller four-membered ring and neighboring residues in the peptide chain. This increased flexibility can have an entropic effect, potentially lessening the stability of ordered polypeptide structures. caymanchem.com Furthermore, the strain within the azetidine ring can encourage access to less common conformations, such as the all-trans conformation in cyclic tetrapeptides, which would otherwise be difficult to access due to the strain in corresponding homodetic systems. nih.gov

| Heterocycle | Ring Strain Energy (kcal/mol) |

|---|---|

| Aziridine (3-membered) | ~26.7 - 27.7 |

| Azetidine (4-membered) | ~25.2 - 25.4 |

| Pyrrolidine (5-membered) | ~5.4 - 5.8 |

| Piperidine (6-membered) | ~0 |

Role of Stereochemistry in Ligand-Receptor Interactions

The spatial arrangement of the carboxylic acid groups and the stereochemistry of the chiral centers in azetidine-2,4-dicarboxylic acid are crucial determinants of its biological activity, particularly its interaction with glutamate (B1630785) receptors. Different stereoisomers exhibit markedly different affinities and efficacies for various receptor subtypes.

trans-Azetidine-2,4-dicarboxylic acid has been identified as a novel agonist at metabotropic glutamate (mGlu) receptors. nih.gov Specifically, in cell lines, it stimulates phosphoinositide hydrolysis via mGlu1 and mGlu5 receptors with EC₅₀ values of 189.4 µM and 32.2 µM, respectively. nih.gov Further studies on the enantiomers of trans-azetidine-2,4-dicarboxylic acid at human mGlu receptors revealed that the (2S,4S)-enantiomer is a weak agonist at the mGlu2 receptor, while the (2R,4R)-enantiomer is inactive. nih.gov Neither enantiomer showed significant agonist or antagonist activity at human mGlu1b, mGlu4a, or mGlu5a receptors. nih.gov

The importance of stereochemistry is also highlighted in studies of the closely related azetidine-2,3-dicarboxylic acid (ADC) at N-methyl-D-aspartate (NMDA) receptors. The four different stereoisomers (L-trans, L-cis, D-trans, and D-cis) show distinct pharmacological profiles. nih.govnih.gov In radioligand binding assays, L-trans-ADC displayed the highest affinity for native NMDA receptors, followed by D-cis-ADC. nih.govnih.gov In contrast, L-cis-ADC and D-trans-ADC were found to be low-affinity ligands. nih.gov Electrophysiological studies further detailed these differences, showing L-trans-ADC to be a potent agonist, particularly at the NR1/NR2D subtype, while D-cis-ADC acts as a partial agonist at NR1/NR2C and NR1/NR2D subtypes. nih.gov This demonstrates that the specific three-dimensional structure of each isomer dictates how it fits into the receptor's binding site, thereby governing its pharmacological effect.

| Compound | Affinity (Kᵢ, µM) at native NMDA receptors | Potency (EC₅₀, µM) at NR1/NR2D Subtype | Activity Profile |

|---|---|---|---|

| L-trans-ADC | 10 | 50 | Agonist |

| D-cis-ADC | 21 | 230 | Partial Agonist |

| D-trans-ADC | 90 | - | Low Affinity |

| L-cis-ADC | >100 | - | Low Affinity |

Conformational Constraints and Peptide Turn Induction

The rigid, strained four-membered ring of azetidine-based amino acids makes them effective tools for inducing specific secondary structures, such as turns, in peptides. acs.org By replacing more flexible residues or even the five-membered proline ring, the azetidine moiety can force a peptide backbone to adopt a particular conformation.

Research has shown that incorporating azetidine-2-carboxylic acid into peptides can effectively stabilize γ-turn-like conformations. acs.org This contrasts with the five-membered proline ring, which tends to induce β-turns. acs.org The introduction of an azetidine group can perturb the typical secondary structure of a peptide. For example, when L-azetidine-2-carboxylic acid was incorporated into a tetrapeptide that otherwise contained three consecutive proline residues, it disrupted the expected proline peptide secondary structure, resulting in a mix of cis and trans peptide bonds. umich.edu

In another study, a tetrapeptide containing an alternating sequence of L-azetidine-2-carboxylic acid and L-proline was found to adopt an all-cis peptide bond conformation, forming a left-handed helix. umich.edu More recently, the 3-amino-azetidine (3-AAz) subunit has been developed as a novel turn-inducing element that facilitates the efficient cyclization of small peptides, a process that is often challenging. nih.gov The introduction of this subunit greatly improves the yields for synthesizing cyclic tetra-, penta-, and hexapeptides. nih.gov

Computational and Spectroscopic Approaches to Conformational Studies

A variety of advanced analytical techniques are employed to elucidate the complex conformational properties of this compound and its derivatives. These methods provide critical insights at the atomic and molecular levels.

Computational Modeling plays a vital role in predicting and understanding molecular conformation and interactions.

In Silico Docking: This technique is used to model the interaction between a ligand and a receptor's binding site. For instance, docking studies of azetidine-2,3-dicarboxylic acid isomers in the NMDA receptor agonist binding domain suggested an unusual "inverse" binding mode compared to the natural ligand glutamate. nih.gov

Quantum Mechanical Calculations and DFT: Methods like Density Functional Theory (DFT) are used to investigate conformational preferences and the energetics of different structures. mdpi.comnih.gov These calculations can model the effects of solvents and dispersion forces on the stability of various conformers, such as different turn types in azapeptides. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: Ab initio molecular dynamics (AIMD) can simulate the dynamic behavior of molecules, capturing the influence of intermolecular interactions in the condensed phase, which can stabilize conformers not predicted by simple energy minimization. nih.gov

Spectroscopic and Structural Methods provide experimental validation for the computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the structure and conformation of molecules in solution. umich.educlockss.orgchemicalbook.com These techniques can be used to assess the presence of cis and trans peptide bonds and to characterize the products of complex synthetic reactions. umich.educlockss.org

X-ray Crystallography: This technique provides precise information about the three-dimensional structure of a molecule in its solid, crystalline state. nih.govnih.gov It has been used to confirm the absolute configuration of synthesized this compound derivatives and to gain structural insights into how azetidine-containing cyclic peptides adopt specific conformations. nih.govnih.gov

Circular Dichroism (CD) and Infrared (IR) Spectroscopy: These methods are used to study the secondary structure of peptides. umich.edu CD spectra can help identify helical structures, while IR spectroscopy can provide information about hydrogen bonding and peptide bond conformations. umich.edu

Together, these computational and experimental approaches provide a comprehensive understanding of the conformational landscape of this compound, guiding its use in the rational design of new therapeutic agents and peptidomimetics.

Advanced Analytical and Spectroscopic Characterization of Azetidine 2,4 Dicarboxylic Acid

High-Resolution NMR Spectroscopy for Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical analysis of azetidine-2,4-dicarboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and the relative orientation of substituents.

In ¹H NMR, the chemical shifts (δ) and coupling constants (J) of the protons on the azetidine (B1206935) ring are particularly informative. The protons at the chiral centers (C2 and C4) and the methylene (B1212753) protons (C3) would exhibit distinct signals. The coupling constants between adjacent protons (e.g., H2-H3 and H3-H4) are governed by the dihedral angles between them, which differ significantly between cis and trans isomers. For instance, a larger coupling constant is typically observed for trans-protons compared to cis-protons.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for definitively assigning stereochemistry. A NOESY experiment would show through-space correlations between protons that are in close proximity. For the cis isomer, a cross-peak between the protons at C2 and C4 would be expected, whereas for the trans isomer, this correlation would be absent.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the azetidine ring carbons (C2, C3, and C4) and the two carboxyl carbons are sensitive to the stereochemistry. The strained nature of the four-membered ring typically results in upfield shifts for the ring carbons compared to analogous five-membered rings like proline.

While specific experimental data for this compound is not widely published, the expected NMR data can be summarized as follows.

Table 1: Expected ¹H NMR Spectral Characteristics for this compound Isomers (Note: This table is illustrative and based on general principles of NMR spectroscopy. Actual chemical shifts and coupling constants may vary.)

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Coupling Constants (Hz) | Stereochemical Information |

| H-2 | 3.8 - 4.5 | Doublet of doublets (dd) | JH2-H3a, JH2-H3b | Coupling constants differ for cis/trans isomers. |

| H-4 | 3.5 - 4.2 | Multiplet | JH4-H3a, JH4-H3b | Coupling constants differ for cis/trans isomers. |

| H-3a, H-3b | 2.0 - 3.0 | Multiplets | Jgeminal, Jvicinal | Protons are diastereotopic, showing distinct signals and couplings. |

| NH | Broad singlet | - | - | Position is solvent and pH dependent. |

| COOH | Broad singlets | - | - | Typically observed downfield (>10 ppm) or exchanges with D₂O. |

Table 2: Expected ¹³C NMR Spectral Characteristics for this compound (Note: This table is illustrative and based on general principles of NMR spectroscopy.)

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C-2 | 55 - 65 | Chemical shift is sensitive to the stereochemistry at C2 and C4. |

| C-4 | 50 - 60 | Chemical shift is sensitive to the stereochemistry at C2 and C4. |

| C-3 | 25 - 40 | Methylene carbon within the strained ring. |

| COOH (C2) | 170 - 180 | Carboxyl carbon chemical shifts depend on pH and solvent. |

| COOH (C4) | 170 - 180 | Carboxyl carbon chemical shifts depend on pH and solvent. |

Mass Spectrometry Techniques for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental composition of this compound, as well as for assessing its purity.

High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), is used to determine the exact mass of the molecular ion. For this compound (C₅H₇NO₄), the calculated monoisotopic mass is 145.0375 Da. nih.gov An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental formula.

Tandem mass spectrometry (MS/MS) can be employed for structural elucidation. In an MS/MS experiment, the parent molecular ion (m/z 145 for the neutral molecule, or 146 for [M+H]⁺) is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides clues about the molecular structure. Expected fragmentation pathways for this compound would include the loss of water (H₂O), carbon dioxide (CO₂), and potentially the cleavage of the strained azetidine ring itself. Analysis of these fragments helps to confirm the presence of the two carboxylic acid groups and the core azetidine structure.

MS techniques are also highly sensitive for purity assessment, capable of detecting trace impurities that may not be visible by NMR. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the identification and quantification of synthetic byproducts or degradation products.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value | Technique | Purpose |

| Molecular Formula | C₅H₇NO₄ | - | Fundamental property. |

| Molecular Weight | 145.11 g/mol | - | For low-resolution MS. |

| Exact Mass ([M-H]⁻) | 145.0375 Da | HRMS (e.g., ESI-TOF) | Confirms elemental composition. |

| Common Adducts | [M+H]⁺, [M+Na]⁺, [M-H]⁻ | ESI-MS | Identification of the molecular ion. |

| Key Fragments | [M-H₂O-H]⁻, [M-CO₂-H]⁻ | MS/MS | Structural elucidation. |

Chromatographic Methods for Separation and Quantification of Azetidine Derivatives

Chromatography is essential for the separation of the different stereoisomers of this compound and for its quantification in various matrices. Given the polar and chiral nature of the molecule, several specialized High-Performance Liquid Chromatography (HPLC) methods are applicable.

Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for separating highly polar compounds like amino acids. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous buffer. This allows for the retention and separation of polar analytes that are poorly retained in traditional reversed-phase chromatography.

Ion-Exchange Chromatography (IEC) can separate the isomers based on differences in their charge characteristics. As an amino acid, this compound can exist in cationic, zwitterionic, or anionic forms depending on the pH of the mobile phase. IEC, particularly using a cation-exchange resin, can effectively resolve different amino acids and their derivatives. nih.gov

Chiral Chromatography is the definitive method for separating the enantiomers (e.g., (2S,4S)- from (2R,4R)-ADA). This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Alternatively, pre-column derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a standard achiral column.

For quantification, detectors such as UV-Vis (if the molecule is derivatized with a chromophore), evaporative light scattering (ELSD), or mass spectrometry (LC-MS) can be used. LC-MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification.

X-ray Crystallography for Absolute Configuration Determination

While NMR can determine the relative stereochemistry (cis vs. trans), single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule.

To perform this analysis, a high-quality single crystal of one of the enantiomerically pure isomers of this compound is required. The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The pattern of diffracted spots is directly related to the arrangement of atoms within the crystal lattice.

Emerging Research Frontiers and Future Prospects for Azetidine 2,4 Dicarboxylic Acid

Exploration of Novel Biological Targets and Therapeutic Applications

Research into azetidine-2,4-dicarboxylic acid has identified specific interactions with key receptors in the central nervous system, highlighting its potential for therapeutic development.

Metabotropic Glutamate (B1630785) Receptors (mGluRs): The trans- stereoisomers of this compound have been shown to act as agonists at metabotropic glutamate receptors. In cell lines expressing specific human mGluR subtypes, trans-azetidine-2,4-dicarboxylic acid stimulated phosphoinositide hydrolysis with EC50 values of 189.4 +/- 6.4 μM at mGluR1 and 32.2 +/- 8.3 μM at mGluR5. nih.gov Further studies profiling the individual enantiomers revealed that (2S,4S)-azetidine-2,4-dicarboxylic acid is a weak agonist at human mGlu2 receptors, while the (2R,4R)-enantiomer is inactive. nih.gov Neither enantiomer showed significant activity at mGluR1b, mGluR4a, or mGluR5a receptors, indicating a degree of subtype selectivity. nih.gov This interaction with mGluRs, which are crucial for modulating synaptic plasticity, suggests potential applications in neurological disorders.

NMDA Receptors: The four stereoisomers of the related azetidine-2,3-dicarboxylic acid have been synthesized and tested for their activity at N-methyl-D-aspartate (NMDA) receptors. nih.gov The L-trans-isomer showed the highest affinity and acted as a potent agonist, particularly at the NR1/NR2D subtype. nih.gov Given the structural similarity, this suggests that this compound derivatives could also be designed to target NMDA receptor subtypes, which are implicated in learning, memory, and various neuropathologies.

Enzyme Inhibition: Derivatives of this compound are being explored for their potential as inhibitors in various enzymatic processes. solubilityofthings.com The strained four-membered ring and the presence of two carboxylic acid groups provide a unique scaffold for designing molecules that can fit into and block the active sites of specific enzymes, opening avenues for new drug development. solubilityofthings.com

Table 1: Biological Targets and Receptor Activity of Azetidine (B1206935) Dicarboxylic Acid Derivatives

| Compound/Isomer | Target Receptor | Observed Effect | Source |

|---|---|---|---|

| trans-Azetidine-2,4-dicarboxylic acid | mGluR1 | Agonist (Stimulated phosphoinositide hydrolysis) | nih.gov |

| trans-Azetidine-2,4-dicarboxylic acid | mGluR5 | Agonist (Stimulated phosphoinositide hydrolysis) | nih.gov |

| (2S,4S)-Azetidine-2,4-dicarboxylic acid | mGlu2 | Weak Agonist | nih.gov |

| (2R,4R)-Azetidine-2,4-dicarboxylic acid | mGlu2 | Inactive | nih.gov |

| L-trans-Azetidine-2,3-dicarboxylic acid | NMDA (NR1/NR2D) | Potent Agonist | nih.gov |

Innovations in Synthetic Methodologies for Accessing Diverse Derivatives

The growing interest in azetidine-containing compounds has spurred the development of novel and efficient synthetic methods to create a wide range of derivatives for biological screening.

Asymmetric Synthesis: Chiral auxiliaries are employed to achieve enantiomerically pure forms of this compound. One method utilizes (S)-1-phenylethylamine as both a chiral auxiliary and a nitrogen source to synthesize an enantiomeric pair of the target compound. capes.gov.br

Stereocontrolled Synthesis: For related structures like azetidine-2,3-dicarboxylic acid, distinct strategies have been developed to provide specific stereoisomers. These methods involve multi-step processes including reactions such as the oxidation of precursor molecules with reagents like ruthenium(III) chloride and sodium periodate. nih.gov

Cycloaddition Reactions: The [2+2] cycloaddition, or Staudinger synthesis, is a powerful tool for creating the azetidine-2-one (β-lactam) ring. This reaction involves combining an imine with a ketene (B1206846), often generated in situ from an acyl chloride. mdpi.com This methodology has been used to synthesize a wide array of 1,4-diaryl-3-chloro-2-azetidinones and other complex β-lactam hybrids. mdpi.com

Scalable and Chromatography-Free Synthesis: A significant innovation has been the development of a multigram-scale synthesis for the parent compound L-azetidine-2-carboxylic acid that does not require purification by column chromatography. clockss.org This process, involving steps like reduction of a carboxy moiety and direct N-alkylation for intramolecular cyclization, is crucial for producing the compound in larger quantities for further research and application. clockss.org

Table 2: Overview of Synthetic Methodologies for Azetidine Derivatives

| Methodology | Description | Key Features | Source |

|---|---|---|---|

| Asymmetric Synthesis | Use of a chiral auxiliary, (S)-1-phenylethylamine, to guide the stereochemical outcome. | Produces specific enantiomers of this compound. | capes.gov.br |

| Staudinger Cycloaddition | A [2+2] cycloaddition reaction between an imine and a ketene to form an azetidin-2-one (B1220530) (β-lactam) ring. | Highly versatile for creating a diverse range of β-lactam derivatives. | mdpi.com |

| Scalable Synthesis | A multi-step process designed for large-scale production without the need for column chromatography. | Enables efficient, high-yield production of L-azetidine-2-carboxylic acid. | clockss.org |

| Stereocontrolled Synthesis | Distinct synthetic routes to produce each of the four possible stereoisomers of a target molecule. | Allows for the specific synthesis of cis and trans isomers. | nih.gov |

Mechanistic Elucidation of Cellular Responses to Azetidine-Induced Stress

Azetidine-based compounds, particularly the proline analog L-azetidine-2-carboxylic acid (AZE), can induce cellular stress by being mistakenly incorporated into proteins. This provides a powerful model for studying cellular quality control mechanisms.

Protein Misfolding and ER Stress: AZE's structural similarity to proline allows it to be misincorporated into nascent polypeptide chains. mdpi.comcaymanchem.com This substitution can disrupt protein structure, such as destabilizing the collagen triple helix, leading to misfolded and aggregated proteins. caymanchem.comnih.gov The accumulation of these aberrant proteins in the endoplasmic reticulum (ER) overwhelms the organelle's folding capacity, triggering a condition known as ER stress. mdpi.comnih.govnih.gov

Activation of the Unfolded Protein Response (UPR): To cope with ER stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). nih.gov Studies on AZE-induced stress show robust activation of all three major branches of the UPR. mdpi.com This involves the activation of key sensor proteins and transcription factors including:

PERK (Protein kinase RNA-like ER kinase), which leads to the phosphorylation of eIF2α, reducing general protein translation. nih.govnih.gov

IRE1 (Inositol-requiring enzyme 1). mdpi.com

ATF6 (Activating transcription factor 6). mdpi.com

ATF4 , XBP1 , and DDIT3 (also known as CHOP), which are downstream transcription factors that regulate genes involved in protein folding, degradation, and, if the stress is unresolved, apoptosis. mdpi.com

Induction of Autophagy: AZE-induced ER stress also leads to the induction of autophagy, a cellular process for degrading and recycling damaged organelles and protein aggregates. nih.govnih.gov The increase in the autophagy marker LC3-II following AZE treatment is dependent on the PERK branch of the UPR and on intracellular calcium signaling. nih.govnih.gov

Prevention by L-proline: The toxic effects of AZE, including the induction of ER stress markers, can be almost completely prevented by co-administration of L-proline. mdpi.com This confirms that the primary mechanism of toxicity is the competitive misincorporation of AZE in place of proline during protein synthesis. mdpi.com

Table 3: Key Cellular Markers in Azetidine-Induced Stress Response

| Marker | Pathway/Process | Role in Stress Response | Source |

|---|---|---|---|

| Phospho-eIF2α | UPR (PERK branch) | Reduces general protein translation to decrease ER load. | nih.gov, nih.gov |

| LC3-II | Autophagy | Marker for the formation of autophagosomes. | nih.gov, nih.gov |

| ATF4, ATF6, PERK, XBP1 | Unfolded Protein Response (UPR) | Key sensors and transcription factors that orchestrate the response to ER stress. | mdpi.com |

| DDIT3 (CHOP) | UPR / Apoptosis | Transcription factor involved in mediating cell death if ER stress is prolonged. | mdpi.com |

Applications in Agricultural Biotechnology and Crop Science

The biological activity of azetidine-2-carboxylic acid is being explored for environmentally friendly applications in agriculture.

Biological Control of Plant Pathogens: L-azetidine-2-carboxylic acid (L-Aze) has been identified as an effective agent for controlling powdery mildew, a widespread fungal disease affecting many crops. acs.orgacs.org Its use as a bioproduct presents a desirable alternative to conventional chemical fungicides due to its natural origin and low toxicity. acs.orgacs.org

Allelopathy and Natural Defense: As a naturally occurring non-protein amino acid in plants like sugar beets and lily of the valley, AZE plays a role in allelopathy. acs.orgwikipedia.orgnih.gov When released into the environment, it can deter the growth of competing vegetation. Its misincorporation into the proteins of herbivores can also act as a defense mechanism, poisoning predators. acs.orgwikipedia.org

Biotechnological Production: To make L-Aze more accessible for agricultural use, researchers are developing biotechnological production methods. An in silico designed biological route for L-Aze production has been successfully implemented in Escherichia coli. acs.org This method leverages the methionine salvage pathway (Yang Cycle) and a key enzyme, L-Aze synthetase (AzeJ), which cyclizes S-adenosylmethionine (AdoMet) to produce L-Aze. acs.org This de novo biosynthesis in engineered bacteria offers a promising platform for sustainable and scalable production.

Table 4: Agricultural and Biotechnological Applications of Azetidine-2-carboxylic Acid

| Application Area | Specific Use | Mechanism/Innovation | Source |

|---|---|---|---|

| Biological Pest Control | Treatment of powdery mildew | Acts as an environmentally friendly antifungal agent. | acs.org, acs.org |

| Plant Defense | Allelopathy and anti-herbivory | Deters growth of competing plants and poisons predators upon ingestion. | wikipedia.org, acs.org |

| Agricultural Biotechnology | De novo biosynthesis | Engineered E. coli strains produce L-Aze from S-adenosylmethionine. | acs.org |

Q & A

Q. Basic Research Focus

- Methodological Answer : Handling requires strict adherence to hazard mitigation. Use personal protective equipment (PPE) including chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats to minimize skin/eye contact. Conduct experiments in a fume hood to prevent inhalation of airborne particles, as the compound is a respiratory irritant . Avoid dust generation during weighing or transfer; employ wet methods or closed systems. Store in sealed containers at room temperature, away from strong oxidizers due to incompatibility risks . For spills, use non-combustible absorbents (e.g., vermiculite) and avoid dry sweeping to limit dispersion .

How can researchers design experiments to evaluate the NMDA receptor-modulating activity of cis-azetidine-2,4-dicarboxylic acid?

Q. Advanced Research Focus